molecular formula C14H16BrNO4 B603573 3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1354488-72-4

3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603573
CAS No.: 1354488-72-4
M. Wt: 342.18g/mol
InChI Key: SRJJTEVUCXXKDV-UHFFFAOYSA-N
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Description

3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-bromo-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Carbamoylation: The attachment of a carbamoyl group to the brominated phenyl ring.

    Cyclopentanecarboxylation: The formation of the cyclopentane ring with a carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., NaBr) or nucleophiles (e.g., NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chloro-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
  • 3-((4-Fluoro-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid
  • 3-((4-Iodo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Uniqueness

3-((4-Bromo-2-methoxyphenyl)carbamoyl)cyclopentanecarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its chloro, fluoro, or iodo analogs.

Properties

IUPAC Name

3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-20-12-7-10(15)4-5-11(12)16-13(17)8-2-3-9(6-8)14(18)19/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJJTEVUCXXKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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